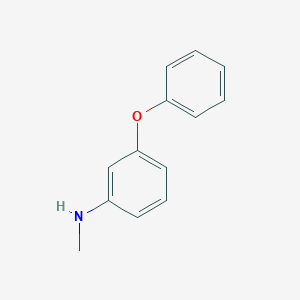

N-methyl-3-phenoxyaniline

Vue d'ensemble

Description

N-Methyl-3-phenoxyaniline, also known by its IUPAC name N-methyl-N-(3-phenoxyphenyl)amine, is an organic compound with the molecular formula C13H13NO and a molecular weight of 199.25 g/mol . This compound is characterized by the presence of a phenoxy group attached to an aniline moiety, with a methyl group substituting one of the hydrogen atoms on the nitrogen atom.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-Methyl-3-phenoxyaniline can be synthesized through several synthetic routes. One common method involves the reaction of 3-phenoxyaniline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: N-Methyl-3-phenoxyaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitrated phenoxy derivatives.

Applications De Recherche Scientifique

Pharmaceutical Development

N-methyl-3-phenoxyaniline serves as a crucial intermediate in synthesizing various pharmaceuticals, particularly those targeting neurological disorders. Its derivatives have shown potential biological activities, including antimicrobial and anticancer properties. For instance, studies have indicated that phenoxyaniline analogs may influence cytochrome P450 enzymes involved in drug metabolism .

Case Study: Anticancer Activity

A study evaluated the antiproliferative effects of compounds derived from this compound against human cancer cell lines (HCT-116 and MCF-7). Out of 25 screened derivatives, several exhibited IC50 values ranging from 1.9 to 7.52 μg/mL, indicating promising anticancer activity .

Agricultural Chemicals

In agriculture, this compound is utilized in formulating agrochemicals such as pesticides and herbicides. Its role in enhancing crop protection and yield makes it valuable for sustainable agricultural practices .

Data Table: Agrochemical Applications

| Application Type | Compound Role | Effect |

|---|---|---|

| Pesticides | Active ingredient | Insect repellent |

| Herbicides | Growth inhibitor | Prevents weed growth |

| Fungicides | Antifungal agent | Protects crops from fungal diseases |

Polymer Chemistry

The compound is also employed in polymer chemistry to create specialty polymers that exhibit improved durability and chemical resistance. These polymers find applications in coatings, adhesives, and other materials requiring enhanced performance characteristics .

Analytical Chemistry

This compound is utilized as a reagent in various analytical methods. It aids in detecting and quantifying other chemical substances within complex mixtures, making it essential for quality control and research applications .

Case Study: Analytical Methods

Research has demonstrated its efficacy as a reagent in high-performance liquid chromatography (HPLC) for analyzing environmental samples containing toxicants like polybrominated diphenyl ethers (PBDEs) .

Research in Organic Synthesis

The compound is a versatile building block in organic synthesis, facilitating the formation of complex molecular structures. Its applications extend to producing dyes, pigments, and advanced materials used across multiple industries.

Mécanisme D'action

The mechanism of action of N-methyl-3-phenoxyaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects .

Comparaison Avec Des Composés Similaires

N-Methyl-4-phenoxyaniline: Similar structure but with the phenoxy group at the para position.

N-Methyl-2-phenoxyaniline: Similar structure but with the phenoxy group at the ortho position.

N-Methyl-3-phenylamine: Lacks the phenoxy group, making it less reactive in certain chemical reactions.

Uniqueness: N-Methyl-3-phenoxyaniline is unique due to the specific positioning of the phenoxy group, which influences its reactivity and interaction with other molecules. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis .

Activité Biologique

N-methyl-3-phenoxyaniline (CAS Number: 13024-17-4) is an organic compound characterized by a methyl group attached to the nitrogen atom of an aniline structure, along with a phenoxy group at the 3-position of the aromatic ring. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, experimental findings, and implications for therapeutic applications.

This compound has the molecular formula C₁₃H₁₃NO and a molecular weight of approximately 201.25 g/mol. Its structure can be described as follows:

- Aniline Base : A phenyl group attached to an amino group.

- Methyl Group : A methyl substituent on the nitrogen atom enhances lipophilicity.

- Phenoxy Group : A phenyl ether that contributes to its reactivity and biological interactions.

The biological activity of this compound is attributed to its interaction with various cellular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to antimicrobial and anticancer effects.

- Apoptosis Induction : Studies indicate that this compound can induce apoptosis in cancer cells, particularly in prostate adenocarcinoma and lung cancer cell lines .

- Interaction with Cytochrome P450 : Research suggests that this compound may affect drug metabolism by interacting with cytochrome P450 enzymes, which are crucial for the detoxification processes in the body .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various bacterial and fungal strains. In comparative studies, it has shown effectiveness against both Gram-positive and Gram-negative bacteria as well as several fungi.

| Microorganism Type | Activity Observed |

|---|---|

| Gram-positive Bacteria | Active |

| Gram-negative Bacteria | Active |

| Fungi | Good antifungal activity |

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various experimental models:

- Cell Viability Assays : The MTT assay demonstrated that treatment with this compound significantly reduces cell viability in prostate adenocarcinoma (PC-3) and lung cancer (A549) cell lines .

- Mechanistic Studies : The compound induces cell death via apoptosis, as evidenced by dual staining techniques (acridine orange/ethidium bromide) that reveal drastic cell death rates in treated cells .

Study 1: Antimicrobial Evaluation

A series of derivatives based on this compound were synthesized and evaluated for their antimicrobial properties. Among these derivatives, some exhibited higher activity than others against selected bacterial strains, indicating that structural modifications can enhance biological activity .

Study 2: Cancer Cell Proliferation

In vitro studies using polymeric nanocomposites derived from phenoxyaniline showed promising results in inhibiting the proliferation of cancer cells. The incorporation of nanoclay facilitated enhanced drug delivery and bioavailability, leading to improved therapeutic outcomes .

Propriétés

IUPAC Name |

N-methyl-3-phenoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-14-11-6-5-9-13(10-11)15-12-7-3-2-4-8-12/h2-10,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKZGXKPPJDVPEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=CC=C1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50609340 | |

| Record name | N-Methyl-3-phenoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13024-17-4 | |

| Record name | N-Methyl-3-phenoxybenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13024-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-3-phenoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.